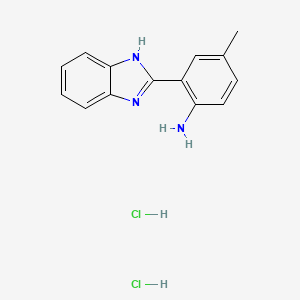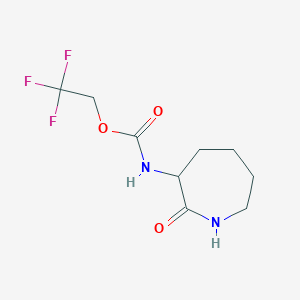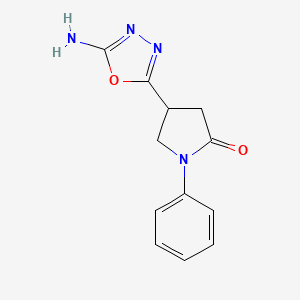
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one
Übersicht
Beschreibung
The compound “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one” is a complex organic molecule that contains several functional groups and structural features. It has an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of structure is often found in various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, an amino group attached to this ring, and a phenylpyrrolidin-2-one moiety. The exact three-dimensional structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, particularly at the amino group. They can undergo acylation, alkylation, and other reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we would expect it to have the properties typical of oxadiazole derivatives, such as a relatively high melting point and good stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one, have garnered significant interest in scientific research due to their diverse biological activities. These compounds have been synthesized and tested for various biological properties, such as butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are involved in the binding and stabilization of these compounds in the BChE active site (Khalid et al., 2016).
Application in Polymer-Drug Conjugates
Oxadiazole-functionalized polymers have been investigated for use in biomedical applications, specifically drug delivery. For instance, a polymer–drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) with 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole, exhibiting antimicrobial and antifungal activity, was synthesized. This conjugate copolymer showed potential for use in the crystallization of CaCO3 particles, indicating its applicability in biomedical fields (Damaceanu et al., 2012).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have been reported for their wide spectrum of activities, including antimicrobial and antifungal properties. Various studies have synthesized and characterized these compounds, demonstrating significant activity against different bacterial and fungal strains. This makes them excellent candidates for developing new antimicrobial agents (Yata & Talagadadivi, 2014).
Anticancer Potential
There is growing interest in the anticancer activities of 1,3,4-oxadiazole derivatives. Studies have synthesized and tested these compounds for their efficacy against various cancer cell lines. The molecular structure of these compounds plays a crucial role in determining their biological activity and potential as anticancer agents (Redda & Gangapuram, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFRCNQQCHGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



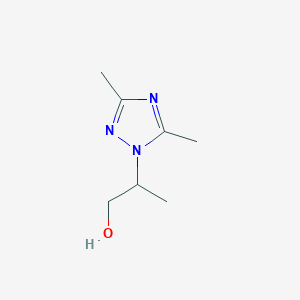
![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)
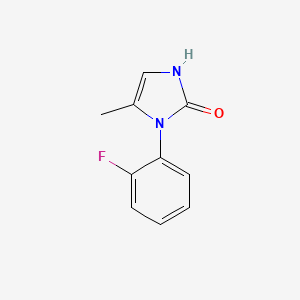
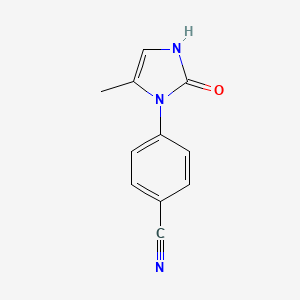
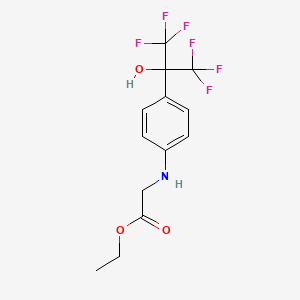
![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)
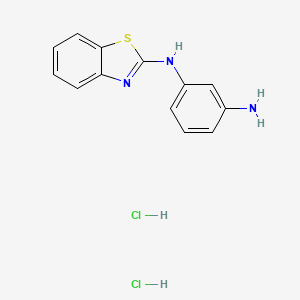
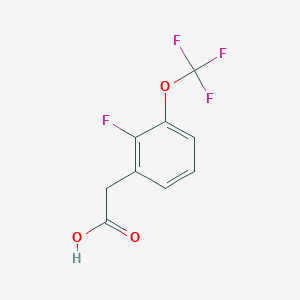
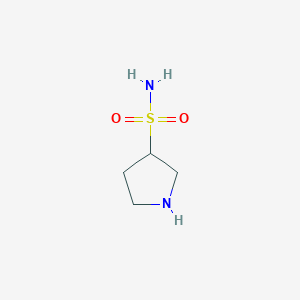
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)
